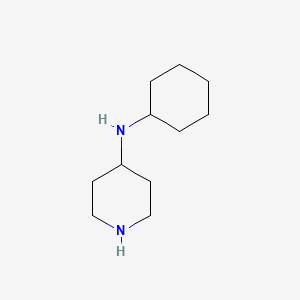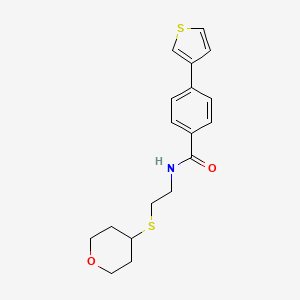
4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves multiple steps. For instance, the synthesis of a new compound “4-(2-chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one” involved the use of 1H and 13C NMR, FTIR spectroscopy, and MS to determine its structure . The optimal structure of the compound was calculated by DFT using the B3LYP functional group .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various techniques. For example, the structure of the single crystal of “4-(2-chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one” was confirmed using X-ray diffraction . The results showed that the crystal structure determined by X-ray diffraction was consistent with the molecular structure optimized using DFT .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the DFT-optimized structure of “4-(2-chlorobenzyl)imidazo[1,2-a]quinazolin-5(4H)-one” was found to be consistent with that determined by X-ray diffraction .Aplicaciones Científicas De Investigación
Antibacterial Activity : Some derivatives of quinazolin-3(4H)-yl compounds, similar to the queried compound, have been synthesized and shown to possess antibacterial activity against various bacteria including S. aureus, E. coli, P. vulgaris, and K. pneumoniae. These compounds were established through elemental and spectral analysis (Singh et al., 2010).
Antimicrobial Properties : Derivatives of 4-oxoquinazolin-3(4H)-yl have been characterized for their antimicrobial properties. These compounds showed activity against a range of human pathogenic microorganisms, indicating their potential as antimicrobials (Saravanan et al., 2015).
Anti-Inflammatory Activities : Some newly synthesized quinazolinone derivatives have exhibited significant anti-inflammatory activities. For instance, certain compounds were found to be more potent than phenylbutazone in inhibiting oedema, suggesting their potential as anti-inflammatory agents (Bhati, 2013).
Alzheimer's Disease Research : In the context of Alzheimer's disease, certain quinazolin-3(4H)-yl derivatives have been evaluated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing promising results in inhibiting these enzymes. This suggests their potential application in treating Alzheimer's disease (Zarei et al., 2021).
Antitumor Activities : Several derivatives of 4-oxoquinazolin-3(4H)-yl have been synthesized and evaluated for their antitumor activities. These compounds demonstrated significant cytotoxicity against various human cancer cell lines, suggesting their potential application in cancer research (Dung et al., 2022).
Synthesis of Hydrazones : The compound has been used as a precursor in the synthesis of various hydrazones derivatives, further indicating its versatility in organic synthesis (AL-ALAAF & Al-iraqi, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O2S/c1-2-15-28-24(31)19-13-11-18(12-14-19)16-30-25(32)21-8-4-6-10-23(21)29-26(30)33-17-20-7-3-5-9-22(20)27/h3-14H,2,15-17H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMLAALMXMRXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-((2-chlorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

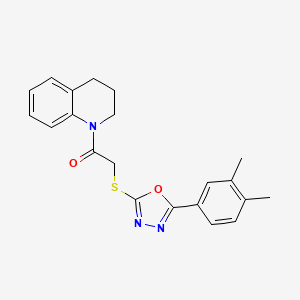
![2-Chloro-1-[4-(dimethylamino)phenyl]ethanone;hydrochloride](/img/structure/B2446519.png)
![1-(benzylthio)-4-(4-ethylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2446520.png)
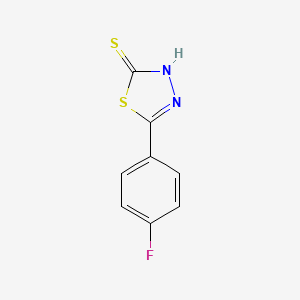
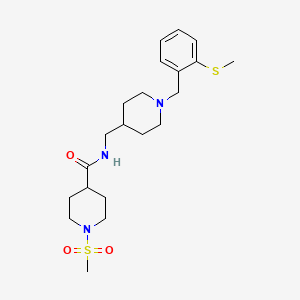
![2-(4-(2-(allylthio)-1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2446525.png)
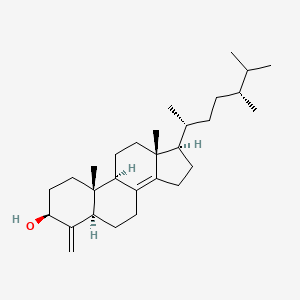
![3-(3-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446533.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2446534.png)
![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2446536.png)
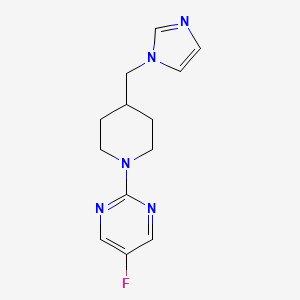
![2-Chloro-N-[1-(4-chloro-2-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B2446538.png)
